Bromopyruvic Acid

Cancer Metabolism Glycolysis Inhibition Mitochondrial Depolarization

Bromopyruvic acid (3-BP) is the definitive tool for cancer metabolism research. Unlike 2-DG, it acts as an irreversible suicide inhibitor of hexokinase II, covalently modifying the active site while simultaneously inducing mitochondrial depolarization—a dual mechanism no other glycolysis inhibitor provides. With a validated IC50 of 45-100 µM across multiple carcinoma lines, 3-BP excels as a benchmark control for next-generation HK-II inhibitor screening and as a challenging payload for advanced drug delivery systems (e.g., β-cyclodextrin microencapsulation). Choose high-purity (≥98%) 3-BP to ensure reproducible, publication-grade results in metabolic catastrophe modeling and resistance pathway dissection.

Molecular Formula C3H3BrO3
Molecular Weight 166.96 g/mol
CAS No. 1113-59-3
Cat. No. B1662131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromopyruvic Acid
CAS1113-59-3
Synonyms3-bromopyruvate
3-bromopyruvic acid
bromopyruvate
Molecular FormulaC3H3BrO3
Molecular Weight166.96 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])Br
InChIInChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
InChIKeyPRRZDZJYSJLDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromopyruvic Acid (CAS 1113-59-3) for Research Procurement: A Selective Hexokinase II Inhibitor and Antiglycolytic Agent


Bromopyruvic acid (3-bromopyruvate; 3-BP) is a synthetic, brominated derivative and structural analog of pyruvic acid, classified as a 2-oxo monocarboxylic acid [1]. It functions as a highly reactive alkylating agent that acts as a potent and selective inhibitor of hexokinase II (HK-II), the rate-limiting enzyme of glycolysis that is overexpressed in many cancer cell types [2]. By dissociating HK-II from the mitochondrial outer membrane and covalently modifying its active site, 3-BP simultaneously blocks both the elevated aerobic glycolysis (the Warburg effect) and mitochondrial oxidative phosphorylation, leading to severe ATP depletion and subsequent cancer cell death, while largely sparing normal cells [3]. This unique dual mechanism of action distinguishes it from conventional chemotherapeutics and other glycolysis inhibitors.

Why Generic Substitution of 3-Bromopyruvate is Not Advisable: Crucial Differences in Mechanism, Potency, and Formulation


Simple substitution with other glycolysis inhibitors or alkylating agents is scientifically unfounded due to 3-bromopyruvate's unique multi-targeted and irreversible mechanism. Unlike competitive glucose mimetics such as 2-deoxyglucose (2-DG), 3-BP acts as a suicide inhibitor, covalently modifying hexokinase II, and crucially, it simultaneously induces mitochondrial depolarization, an effect not observed with 2-DG [1]. Furthermore, the compound's potent alkylating properties necessitate specific formulation and handling protocols to mitigate inherent instability and systemic toxicity. Direct comparisons reveal that 3-BP's in vitro potency (IC50) against various cancer cell lines differs significantly from other experimental agents, and its in vivo efficacy and safety profile are highly dependent on delivery strategies, such as microencapsulation with β-cyclodextrin to reduce lethal toxicity [2]. Therefore, substituting 3-bromopyruvate with a generic analog without rigorous comparative data on mechanism, potency, and formulation-specific outcomes would yield irreproducible results and compromise research validity.

Quantitative Differentiation of Bromopyruvic Acid: Evidence-Based Comparison Against Key Glycolysis Inhibitors


Mechanistic Divergence: Dual Inhibition of Glycolysis and Mitochondrial Respiration vs. 2-Deoxyglucose

A head-to-head comparison in tumor cell lines demonstrates that while both 3-bromopyruvate (BP) and 2-deoxyglucose (DG) rapidly decreased cellular ATP within hours, BP uniquely induced concomitant mitochondrial depolarization. DG, a competitive glucose mimetic, does not cause this depolarization [1]. This indicates BP's dual mechanism of action, impacting both cytosolic glycolysis and mitochondrial respiration, which is not a feature of DG.

Cancer Metabolism Glycolysis Inhibition Mitochondrial Depolarization

Comparative In Vitro Cytotoxicity: IC50 Values Against Human Carcinoma Cells

In a direct comparison of growth inhibition against various human carcinoma cell lines over 24-72 hours, the copper-based drug Casiopeina II-gly (CasII-gly) exhibited significantly higher potency (IC50 = 0.74-6.7 µM) compared to 3-bromopyruvate (3-BrPyr), which had an IC50 range of 45-100 µM [1]. This 6.7- to 135-fold difference in potency highlights that 3-BrPyr is a less potent cytotoxic agent in vitro than this particular comparator, while still demonstrating tumor-selective activity.

Anticancer Drug Screening Cytotoxicity Assay IC50 Comparison

Formulation-Dependent In Vivo Efficacy and Toxicity: β-Cyclodextrin Microencapsulation vs. Free Drug

A study comparing systemic delivery of free 3-bromopyruvate (3-BrPA) versus a microencapsulated formulation (β-CD-3-BrPA) in a pancreatic cancer xenograft model revealed stark differences in both efficacy and toxicity. Animals treated with β-CD-3-BrPA showed minimal tumor progression, as evidenced by a 60-fold lower bioluminescence signal increase compared to gemcitabine, and a 140-fold lower increase compared to the β-CD vehicle control [1]. Critically, while the free 3-BrPA formulation caused lethal toxicity, no such toxicity was observed with the β-CD-3-BrPA formulation [1].

Drug Delivery Formulation Science In Vivo Efficacy

Enzyme Inhibition Mechanism: Suicide Inhibitor vs. Competitive Mimetic

3-Bromopyruvate is classified as a suicide inhibitor of hexokinases (I-IV), forming a covalent adduct with the enzyme, leading to irreversible inactivation [1]. In contrast, 2-deoxyglucose acts as a competitive glucose mimetic that is phosphorylated by hexokinase but not further metabolized, leading to a different type of metabolic blockade [2]. This fundamental difference in inhibition kinetics means that 3-BP provides durable enzyme inactivation, while the effect of 2-DG is reversible and dependent on competition with endogenous glucose levels.

Enzyme Kinetics Hexokinase Inhibition Irreversible Inhibition

In Vivo Toxicity Profile: Comparative LD50 Values for Preclinical Planning

Acute toxicity studies provide a quantitative safety window for in vivo experimentation. The reported LD50 for 3-bromopyruvate (3-BrPA) is 191.7 mg/kg following systemic administration . An earlier study in mice reported an intraperitoneal LD50 of 72 mg/kg [1]. This data provides a crucial benchmark for dose selection in animal models. While direct comparator data for other glycolysis inhibitors is not presented in the same studies, this baseline toxicity information is essential for designing experiments and interpreting in vivo outcomes, particularly when assessing the therapeutic index of new formulations or combination therapies.

Preclinical Toxicology LD50 Safety Pharmacology

Validated Research Applications for Bromopyruvic Acid Based on Comparative Evidence


Investigating the Interplay Between Glycolysis and Mitochondrial Respiration in Cancer

Based on direct comparative evidence showing that 3-bromopyruvate, unlike 2-deoxyglucose, induces both glycolytic arrest and mitochondrial depolarization [1], this compound is uniquely suited for studies designed to dissect the relative contributions of these two energy-producing pathways in tumor cell survival and proliferation. Its dual action makes it a superior tool compared to single-pathway inhibitors for modeling the metabolic catastrophe induced by simultaneous energy blockade.

Evaluating Novel Drug Delivery Systems for Antiglycolytic Agents

The stark contrast in in vivo outcomes between free and microencapsulated 3-bromopyruvate—specifically, the elimination of lethal toxicity with the β-cyclodextrin formulation [2]—positions this compound as an ideal model payload for developing and validating advanced drug delivery systems. Researchers can use 3-BP as a challenging test article to demonstrate the ability of a new nanoparticle, liposome, or polymer conjugate to overcome intrinsic toxicity and instability while maintaining or enhancing anticancer efficacy.

Benchmarking Novel Hexokinase II Inhibitors in Cytotoxicity Assays

With a well-defined IC50 range of 45-100 µM against multiple human carcinoma cell lines [3], 3-bromopyruvate serves as a reliable and well-characterized control compound for screening and benchmarking the potency of next-generation HK-II inhibitors or other antiglycolytic agents. This allows for the direct comparison of novel compounds against a standard agent with a known mechanism and potency profile.

Studies of Irreversible Enzyme Inhibition and Metabolic Adaptation

3-Bromopyruvate's classification as a suicide inhibitor of hexokinases [4] makes it a valuable chemical biology tool for studying the cellular consequences of irreversible enzyme inactivation. Unlike competitive inhibitors, 3-BP's covalent binding allows researchers to probe the kinetics of target resynthesis and the activation of compensatory metabolic pathways following permanent enzyme blockade, a model relevant to understanding drug resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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